3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
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Overview
Description
3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a complex organic compound with a molecular formula of C16H17N3O2S2 and a molecular weight of 347.45508 . This compound features a triazole ring, a thiophene ring, and a methoxyphenoxyethyl group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of 3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole involves multiple steps, typically starting with the preparation of the triazole ring followed by the introduction of the thiophene and methoxyphenoxyethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. .
Scientific Research Applications
3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole include other triazole and thiophene derivatives. These compounds share some structural similarities but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H17N3O2S2 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
3-[2-(2-methoxyphenoxy)ethylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C16H17N3O2S2/c1-19-15(14-8-5-10-22-14)17-18-16(19)23-11-9-21-13-7-4-3-6-12(13)20-2/h3-8,10H,9,11H2,1-2H3 |
InChI Key |
VCYSGNCVSGRWDV-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCCOC2=CC=CC=C2OC)C3=CC=CS3 |
Canonical SMILES |
CN1C(=NN=C1SCCOC2=CC=CC=C2OC)C3=CC=CS3 |
Origin of Product |
United States |
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